2-(4-methylpiperidin-1-yl)-6-(propan-2-yl)-5-thioxo-5,6-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one
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Overview
Description
2-(4-METHYLPIPERIDIN-1-YL)-6-(PROPAN-2-YL)-5-SULFANYLIDENE-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a piperidine ring, an isopropyl group, and a thiazolopyrimidine core
Preparation Methods
The synthesis of 2-(4-METHYLPIPERIDIN-1-YL)-6-(PROPAN-2-YL)-5-SULFANYLIDENE-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves several steps. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolopyrimidine ring.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Addition of the Isopropyl Group: The isopropyl group is added via an alkylation reaction.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(4-METHYLPIPERIDIN-1-YL)-6-(PROPAN-2-YL)-5-SULFANYLIDENE-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Condensation: Condensation reactions can be used to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-METHYLPIPERIDIN-1-YL)-6-(PROPAN-2-YL)-5-SULFANYLIDENE-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPIPERIDIN-1-YL)-6-(PROPAN-2-YL)-5-SULFANYLIDENE-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-(4-METHYLPIPERIDIN-1-YL)-6-(PROPAN-2-YL)-5-SULFANYLIDENE-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE include other thiazolopyrimidines and piperidine derivatives These compounds share structural similarities but may differ in their functional groups and overall biological activities
Properties
Molecular Formula |
C14H20N4OS2 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)-6-propan-2-yl-5-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H20N4OS2/c1-8(2)18-12(19)10-11(15-13(18)20)16-14(21-10)17-6-4-9(3)5-7-17/h8-9H,4-7H2,1-3H3,(H,15,20) |
InChI Key |
AYGMUYJJZBLCJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(S2)C(=O)N(C(=S)N3)C(C)C |
Origin of Product |
United States |
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